molecular formula C7H12BNO4 B6255431 2-ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 107139-37-7

2-ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B6255431
CAS No.: 107139-37-7
M. Wt: 185
InChI Key:
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Description

2-ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound It is characterized by its unique structure, which includes a boron atom integrated into a dioxazaborocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of boronic acids or boronates with appropriate diols or diamines. One common method includes the condensation of 2-ethyl-1,3-propanediol with boric acid under controlled conditions to form the desired dioxazaborocane ring structure. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron-containing ring into different boron-hydride species.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom acts as an electrophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce boron-hydride complexes.

Scientific Research Applications

2-ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing polymers and materials.

    Biology: The compound’s boron atom can interact with biological molecules, making it useful in the design of boron-based drugs and enzyme inhibitors.

    Industry: The compound is used in the production of advanced materials, such as boron-doped semiconductors and high-performance polymers.

Mechanism of Action

The mechanism by which 2-ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves the interaction of the boron atom with various molecular targets. In biological systems, the boron atom can form reversible covalent bonds with hydroxyl and amino groups, affecting enzyme activity and protein function. In materials science, the boron atom can enhance the properties of polymers and other materials by improving their thermal stability and mechanical strength.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione
  • 2-allyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
  • 6-methyl-2-(oxiran-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione

Uniqueness

Compared to these similar compounds, 2-ethyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its specific ethyl and methyl substituents, which can influence its reactivity and interaction with other molecules. These structural differences can lead to variations in physical properties, such as solubility and stability, as well as differences in biological activity and material performance.

Properties

CAS No.

107139-37-7

Molecular Formula

C7H12BNO4

Molecular Weight

185

Purity

95

Origin of Product

United States

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